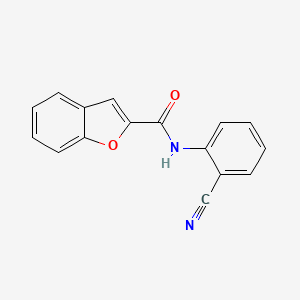
(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF) is an organometallic compound widely used in organic synthesis. This compound is a Grignard reagent, which is a class of compounds known for their reactivity and versatility in forming carbon-carbon bonds. The presence of the trifluoromethyl group and the pyridine ring in its structure makes it particularly useful in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(trifluoromethyl)pyridin-2-yl)magnesium bromide typically involves the reaction of 4-(trifluoromethyl)pyridine with magnesium in the presence of a bromine source. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. THF is often used as the solvent due to its ability to solubilize both the Grignard reagent and the organic substrates.
Major Products
The major products formed from reactions involving this compound include alcohols, substituted pyridines, and various carbon-carbon bonded compounds.
科学的研究の応用
(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide is used extensively in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of novel materials with unique properties.
Agricultural Chemistry: Involved in the synthesis of agrochemicals.
作用機序
The mechanism of action of (4-(trifluoromethyl)pyridin-2-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The trifluoromethyl group and the pyridine ring enhance the reactivity and selectivity of the compound in various chemical reactions.
類似化合物との比較
Similar Compounds
- (4-(Trifluoromethyl)phenyl)magnesium bromide
- (2-(Trifluoromethyl)phenyl)magnesium bromide
- (4-(Trifluoromethyl)pyridin-3-yl)magnesium bromide
Uniqueness
(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide is unique due to the presence of both the trifluoromethyl group and the pyridine ring. This combination imparts distinct reactivity and selectivity, making it particularly useful in the synthesis of complex organic molecules and in applications requiring high precision and efficiency.
特性
分子式 |
C6H3BrF3MgN |
|---|---|
分子量 |
250.30 g/mol |
IUPAC名 |
magnesium;4-(trifluoromethyl)-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C6H3F3N.BrH.Mg/c7-6(8,9)5-1-3-10-4-2-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChIキー |
MQYRQFAHAJECFB-UHFFFAOYSA-M |
正規SMILES |
C1=CN=[C-]C=C1C(F)(F)F.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one](/img/structure/B14869705.png)
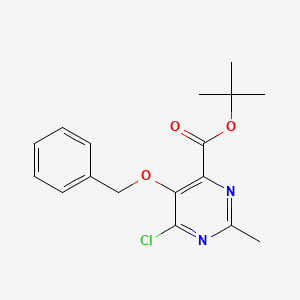
![4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B14869711.png)
![Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14869712.png)
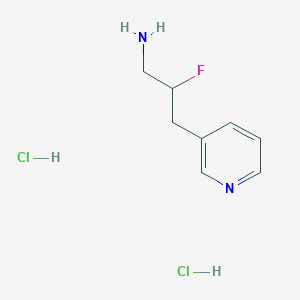
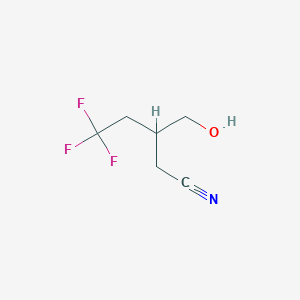
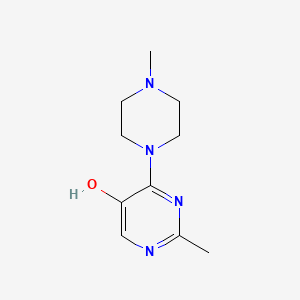
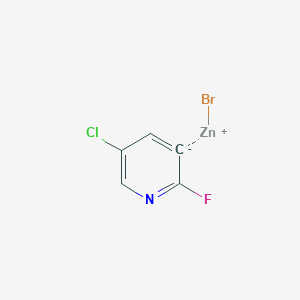
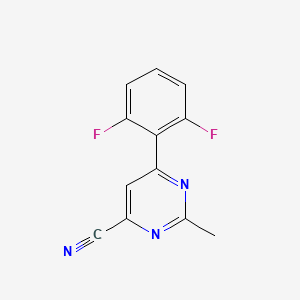
![6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14869759.png)
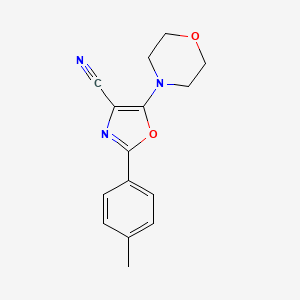
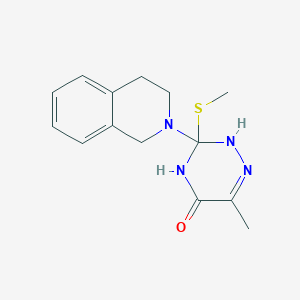
![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14869788.png)
